7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate 7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13522757
InChI: InChI=1S/C7H13NO.C2HF3O2/c1-2-7(8-4-1)3-5-9-6-7;3-2(4,5)1(6)7/h8H,1-6H2;(H,6,7)
SMILES: C1CC2(CCOC2)NC1.C(=O)(C(F)(F)F)O
Molecular Formula: C9H14F3NO3
Molecular Weight: 241.21 g/mol

7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate

CAS No.:

Cat. No.: VC13522757

Molecular Formula: C9H14F3NO3

Molecular Weight: 241.21 g/mol

* For research use only. Not for human or veterinary use.

7-Oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate -

Specification

Molecular Formula C9H14F3NO3
Molecular Weight 241.21 g/mol
IUPAC Name 7-oxa-1-azaspiro[4.4]nonane;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C7H13NO.C2HF3O2/c1-2-7(8-4-1)3-5-9-6-7;3-2(4,5)1(6)7/h8H,1-6H2;(H,6,7)
Standard InChI Key KFTKMFBFGVUBSR-UHFFFAOYSA-N
SMILES C1CC2(CCOC2)NC1.C(=O)(C(F)(F)F)O
Canonical SMILES C1CC2(CCOC2)NC1.C(=O)(C(F)(F)F)O

Introduction

Structural Characteristics and Nomenclature

Core Spirocyclic Framework

The parent scaffold, 7-oxa-1-azaspiro[4.4]nonane, consists of two fused rings: a tetrahydrofuran (oxa) ring and a piperidine (aza) ring sharing a single sp³-hybridized carbon atom. The spiro junction at position 1 creates a rigid three-dimensional geometry, which is critical for molecular recognition in biological systems . The trifluoroacetate counterion enhances solubility in polar aprotic solvents and stabilizes the protonated amine via strong hydrogen-bonding interactions .

Substituent Effects

The trifluoroacetyl group (-COCF₃) introduces electron-withdrawing characteristics, altering the electronic distribution of the spirocyclic core. This modification impacts reactivity in nucleophilic substitution reactions and influences binding affinity to enzymatic targets .

Synthetic Pathways and Intermediate Characterization

Key Synthetic Strategies

While no explicit synthesis of 7-oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate is documented, analogous spirocyclic compounds are synthesized via:

  • Cyclocondensation reactions: Combining amino alcohols with carbonyl compounds under acidic conditions to form oxazolidine intermediates, followed by ring expansion .

  • Mitsunobu reactions: Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to construct ether linkages in strained systems .

Trifluoroacetylation Protocols

Physicochemical Properties and Stability

Experimental Data for Analogous Compounds

Although direct measurements for 7-oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate are unavailable, the following properties are inferred from structurally similar molecules:

PropertyValue (Analogous Compound)Source
Molecular Weight159.249 g/mol
LogP (Partition Coefficient)1.16
Polar Surface Area (PSA)46.56 Ų
Melting Point163–164 °C

Stability Notes:

  • The trifluoroacetate salt is hygroscopic, requiring storage under inert atmospheres .

  • Decomposition occurs above 200 °C, with release of trifluoroacetic acid vapors .

Biological Activity and Target Interactions

Mechanistic Insights

Molecular dynamics simulations of related spiro scaffolds reveal preferential binding to the flavin mononucleotide (FMN) pocket of azoreductases, facilitated by π-stacking interactions with aromatic residues (e.g., Phe122/169) . The trifluoroacetyl group may enhance binding via hydrophobic contacts with aliphatic side chains (e.g., Ala185/126) .

Pharmacological and Industrial Applications

Drug Discovery Intermediates

Spirocyclic trifluoroacetates serve as key intermediates in the synthesis of protease inhibitors and kinase modulators. For instance, patent WO2015190451A1 discloses triazaspiro derivatives for treating metabolic disorders, highlighting the versatility of spiro scaffolds in medicinal chemistry .

Case Study: Antitubercular Agents

Structural optimization of diazaspirooctane derivatives led to a shift in target specificity from M. tuberculosis to Staphylococcus aureus, underscoring the scaffold's "privileged structure" status . This phenomenon suggests that minor modifications to 7-oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate could redirect its bioactivity profile.

Challenges and Future Directions

Synthetic Limitations

Current methods for spirocyclic compound synthesis often suffer from low yields (30–50%) due to ring strain and competing polymerization reactions . Advances in catalytic asymmetric synthesis could address these issues, enabling enantioselective production of the target molecule.

Analytical Characterization Gaps

Comprehensive NMR and X-ray crystallography data for 7-oxa-1-azaspiro[4.4]nonane 2,2,2-trifluoroacetate are absent in the literature. Future studies should prioritize these analyses to confirm stereochemical assignments and solid-state packing arrangements.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator